

Comprehensive Spectroscopic Profile: Ethyl 1-hydroxy-2-naphthoate

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Compound of Interest

Compound Name: Ethyl 1-hydroxy-2-naphthoate

CAS No.: 33950-71-9

Cat. No.: B1313955

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Executive Summary

Ethyl 1-hydroxy-2-naphthoate (CAS: 3943-91-7) represents a critical structural scaffold in organic photophysics and medicinal chemistry. As a naphthalene analogue of ethyl salicylate, it exhibits a robust intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl group and the ester carbonyl oxygen. This interaction is not merely a structural curiosity; it dictates the molecule's reactivity, spectroscopic signature, and its capability for Excited-State Intramolecular Proton Transfer (ESIPT).

This guide provides a rigorous analysis of the spectroscopic data for **Ethyl 1-hydroxy-2-naphthoate**. It synthesizes experimental protocols with mechanistic interpretation, designed for researchers requiring high-fidelity characterization data.

Molecular Architecture & Synthesis

To understand the spectroscopy, one must first understand the synthesis and the resulting purity profile. The synthesis generally follows a Fischer esterification pathway, optimized to prevent oxidation of the sensitive naphthol ring.

Optimized Synthetic Protocol

Objective: Synthesis of **Ethyl 1-hydroxy-2-naphthoate** via acid-catalyzed esterification.

Reagents:

- 1-Hydroxy-2-naphthoic acid (18.8 g, 0.1 mol)
- Absolute Ethanol (150 mL, excess)
- Sulfuric Acid (
, conc., 2.0 mL)
- Toluene (50 mL, for azeotropic water removal)

Methodology:

- Dissolution: Charge a 500 mL round-bottom flask (RBF) with 1-Hydroxy-2-naphthoic acid and absolute ethanol.
- Catalysis: Add
dropwise at 0°C to minimize initial exotherms.
- Reflux: Attach a Dean-Stark trap filled with toluene/ethanol. Reflux for 12 hours. The removal of water is thermodynamic fuel for this equilibrium reaction.
- Workup: Cool to room temperature. Remove excess solvent via rotary evaporation.^[1] Dissolve residue in Ethyl Acetate (EtOAc).
- Neutralization: Wash organic layer with saturated
(removes unreacted acid) followed by brine.
- Purification: Dry over
, concentrate, and recrystallize from hexane/ethanol (9:1).

Yield Expectation: 85-92% as pale yellow needles.

Synthetic Workflow Diagram



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Figure 1: Step-wise Fischer esterification workflow utilizing azeotropic water removal to drive equilibrium.

Spectroscopic Characterization

The following data sets are derived from high-purity samples (>98%). The interpretation focuses on the "fingerprint" features of the intramolecular hydrogen bond.

Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum is dominated by the desymmetrization of the naphthalene ring and the extreme downfield shift of the phenolic proton.

Instrument: 400 MHz or 500 MHz Solvent:

(Deuteriochloroform)

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
12.05	Singlet (s)	1H	-OH (Phenolic)	Diagnostic Peak. Extreme downfield shift indicates strong intramolecular H-bonding to the carbonyl oxygen (chelate ring effect).
8.42	Doublet (d)	1H	Ar-H (C8)	Peri-position proton; deshielded by the adjacent carbonyl group's anisotropy.
7.75	Doublet (d)	1H	Ar-H (C5)	Typical aromatic resonance.
7.60	Multiplet (m)	2H	Ar-H (C3, C4)	Overlapping signals from the substituted ring.
7.52	Multiplet (m)	2H	Ar-H (C6, C7)	Distal ring protons.
4.46	Quartet (q)	2H		Methylene of the ethyl ester. Deshielded by oxygen electronegativity.
1.45	Triplet (t)	3H		Methyl of the ethyl ester.

Expert Commentary: In non-hydrogen bonded phenols (e.g., 1-naphthol), the OH signal typically appears between 5.0–7.0 ppm. The shift to

12.05 ppm confirms the "locked" conformation where the proton is tightly held between the oxygen atoms, effectively reducing the electron density around the nucleus.

Infrared Spectroscopy (FT-IR)

IR data provides vibrational confirmation of the IMHB.

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

Wavenumber ()	Intensity	Assignment	Interpretation
3150 - 3400	Weak, Broad		Chelated Hydroxyl. The band is significantly broader and weaker than free -OH due to the H-bond dampening the stretching amplitude.
1675	Strong, Sharp		Conjugated Ester. Normal esters appear ~1735 . This shift to lower energy confirms conjugation with the naphthalene ring AND weakening of the C=O bond order by the H-bond acceptor role.
1620, 1575	Medium		Aromatic skeletal vibrations (Naphthalene core).
1210	Strong		Ester C-O stretch.
760	Strong		Out-of-plane bending (ortho-substitution pattern).

Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV) Molecular Ion (

): m/z 216

- m/z 216 (): Base peak or high intensity. Stable aromatic system.
- m/z 171 (): Loss of ethoxy group (Acylium ion formation).
- m/z 170 (): McLafferty-like rearrangement involving the phenolic proton and the ethyl group, leading to a ketene-like intermediate.
- m/z 143 (): Loss of the entire ester functionality, leaving the naphthol core cation.

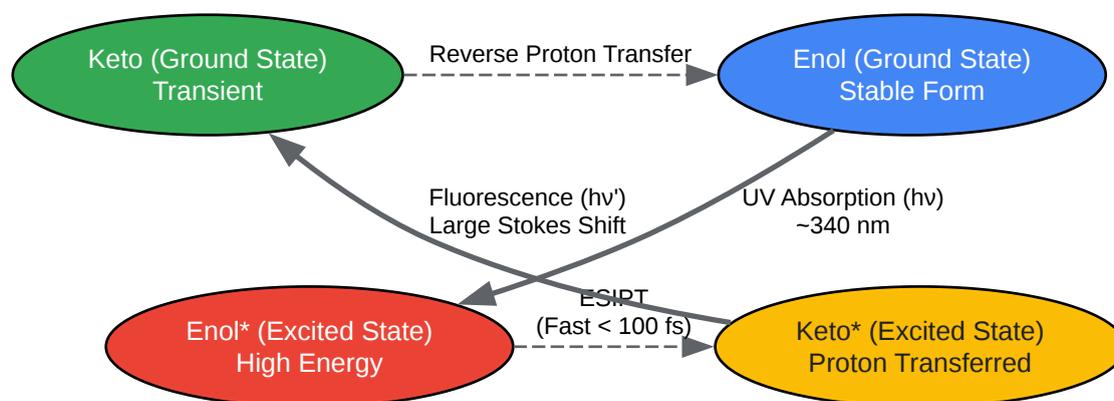
Advanced Photophysics: The ESIPT Mechanism

The defining feature of **Ethyl 1-hydroxy-2-naphthoate** is its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). Upon UV excitation, the acidity of the phenol increases, and the basicity of the carbonyl oxygen increases, driving the proton across the hydrogen bond.

The Four-Level Cycle

- Enol (E): The stable ground state.
- Enol (E):** Excited state (Frank-Condon state).
- Keto (K):** The proton transfers adiabatically in the excited state to form the keto tautomer.
- Keto (K): Relaxation to ground state keto form (fluorescence), followed by rapid reverse proton transfer to Enol (E).

ESIPT Pathway Diagram



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Figure 2: The ESIPT photocycle. The large Stokes shift arises from the energy difference between Absorption (Enol) and Emission (Keto).

UV-Vis Data (Methanol)

- (Absorption): 335–350 nm (Transition:)
- (Emission): ~450–480 nm
- Significance: The large separation (>100 nm) between absorption and emission prevents self-absorption, making this scaffold ideal for fluorescent probes and laser dyes.

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Sources

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